Chlorocarbonyl ferrocene
Description
Structure
2D Structure
Properties
Molecular Formula |
C12H8Cl2FeO2 |
|---|---|
Molecular Weight |
310.94 g/mol |
InChI |
InChI=1S/2C6H4ClO.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*1-4H; |
InChI Key |
DPPPVFXCFVGRTG-UHFFFAOYSA-N |
Canonical SMILES |
[CH]1[CH][CH][C]([CH]1)C(=O)Cl.[CH]1[CH][CH][C]([CH]1)C(=O)Cl.[Fe] |
Origin of Product |
United States |
Synthesis and Physicochemical Properties of Chlorocarbonyl Ferrocene
Synthetic Routes
Chlorocarbonyl ferrocene is typically synthesized from ferrocenecarboxylic acid. Common methods involve the use of chlorinating agents to convert the carboxylic acid to the more reactive acyl chloride.
| Reagent | Reaction Conditions | Yield | Reference |
| Oxalyl chloride | Dichloromethane (B109758), 0 °C to ambient temp. | 97% | chemicalbook.com |
| Phosphorus pentachloride | Anhydrous toluene | Not specified | asianpubs.org |
Physical Properties
This compound is a red to crimson crystalline solid at room temperature. chemicalbook.comasianpubs.org It is soluble in organic solvents like dichloromethane and chloroform (B151607). guidechem.com
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉ClFeO | nih.gov |
| Molecular Weight | 248.48 g/mol | nih.gov |
| Melting Point | 134 °C | chemicalbook.com |
| Appearance | Red crystalline solid | chemicalbook.com |
| Storage Temperature | -20°C | guidechem.comichemical.com |
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of this compound.
| Technique | Key Features | Reference |
| ¹H NMR (CDCl₃) | δ 4.36 (s, 5H, C₅H₅), 4.66 (t, 2H, C₅H₄), 4.94 (t, 2H, C₅H₄) | chemicalbook.com |
| IR | Strong C=O stretching band around 1765 cm⁻¹ | whiterose.ac.uk |
Reactivity and Synthetic Applications of Chlorocarbonyl Ferrocene
Reactions with Nucleophiles
Chlorocarbonyl ferrocene (B1249389) reacts with primary and secondary amines to form the corresponding ferrocenoyl amides. This reaction is fundamental for incorporating the ferrocenyl moiety into peptides and other biologically relevant molecules. biomedpharmajournal.orgresearchgate.net For instance, it has been used in the synthesis of ferrocene-calixarene conjugates. buu.ac.th
Reaction with alcohols in the presence of a base leads to the formation of ferrocenoyl esters. This has been utilized to create ferrocene-containing liquid crystals and other advanced materials. thieme-connect.de For example, 1,1'-bis(chlorocarbonyl)ferrocene has been reacted with cholesterol derivatives to form diesters. biomedpharmajournal.org
Friedel-Crafts acylation reactions using this compound with aromatic compounds can yield ferrocenyl ketones, further expanding the library of functionalized ferrocenes.
Advanced Characterization Techniques and Spectroscopic Analysis of Chlorocarbonyl Ferrocene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of chlorocarbonyl ferrocene (B1249389) in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the connectivity and chemical environment of atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of chlorocarbonyl ferrocene provides distinct signals for the protons on the cyclopentadienyl (B1206354) (Cp) rings. The spectrum typically shows signals for the unsubstituted Cp ring and the substituted Cp ring. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the five protons of the unsubstituted cyclopentadienyl ring appear as a singlet at approximately 4.36 ppm. ichemical.comchemicalbook.com The protons on the substituted ring are no longer chemically equivalent and often appear as two separate signals, for example, at 4.66 ppm and 4.94 ppm, each integrating to two protons. ichemical.comchemicalbook.com The slight downfield shift of the substituted ring protons is due to the electron-withdrawing effect of the chlorocarbonyl group.
Table 1: ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) in CDCl₃ |
|---|---|
| Unsubstituted Cp Ring (C₅H₅) | ~4.36 (s, 5H) |
| Substituted Cp Ring (C₅H₄) | ~4.66 (s, 2H), ~4.94 (s, 2H) |
Data sourced from multiple references. ichemical.comchemicalbook.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides further structural confirmation by showing the distinct carbon environments. In ferrocene derivatives, the carbons of the cyclopentadienyl rings typically appear in the range of 68-90 ppm. For this compound, one would expect to see signals for the unsubstituted Cp ring, the substituted carbon on the other ring, and the other carbons of the substituted ring. The carbonyl carbon of the acyl chloride group will appear significantly downfield, characteristic of carbonyl compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In this compound, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) stretching vibration of the acid chloride group. This band is typically strong and appears at a high frequency, around 1765 cm⁻¹. whiterose.ac.uk This high frequency is characteristic of acyl chlorides and distinguishes it from other carbonyl-containing ferrocene derivatives like ferrocenecarboxylic acid. Other characteristic bands include those for the C-H and C-C stretching and bending vibrations of the cyclopentadienyl rings.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) |
|---|---|
| C=O (Acid Chloride) | ~1765 |
| C-H (Cp Ring) | ~3100-3000 |
| C-C (Cp Ring) | ~1400-1500 |
Data sourced from reference whiterose.ac.uk.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of this compound, which can provide further structural information. The molecular ion peak (M⁺) would correspond to the molecular weight of the compound (248.48 g/mol ). nih.gov Common fragmentation patterns for ferrocene derivatives often involve the loss of the substituent, the cyclopentadienyl rings, or the iron atom. cdnsciencepub.comrsc.org For this compound, one might expect to see fragments corresponding to the loss of the chlorocarbonyl group (M-COCl) or the cleavage of the bond between the iron and the cyclopentadienyl rings. cdnsciencepub.com
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Ferrocene and its derivatives are known for their characteristic absorptions in the UV-Vis region. nasa.gov Ferrocene itself has a distinctive yellow-orange color due to a d-d transition band around 440 nm. mdpi.com The introduction of a substituent like the chlorocarbonyl group can cause a shift in the absorption bands. nih.gov The spectrum of this compound would be expected to show bands related to the electronic transitions within the ferrocene moiety, potentially influenced by the electron-withdrawing nature of the chlorocarbonyl group. nasa.govias.ac.in
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. These methods are crucial for determining the thermal stability, decomposition pathways, and phase transitions of ferrocene-based materials.
Thermogravimetric Analysis (TGA) is a cornerstone technique for assessing the thermal stability of materials. It measures the change in mass of a sample as it is heated over a specific temperature range, typically under a controlled atmosphere such as nitrogen or air. sid.irscispace.com The resulting data, presented as a TGA curve, provides critical information about decomposition temperatures, the presence of volatile components, and the amount of residual material.
Research on polymers synthesized from ferrocene derivatives, including those derived from 1,1'-di(chlorocarbonyl)ferrocene, demonstrates the significant thermal stability imparted by the ferrocene moiety. For instance, ferrocene-based terpolyamides have been shown to be stable with no decomposition occurring below 220 °C. mdpi.com The temperature at which 50% weight loss occurs for these polymers ranges from 450 °C to 680 °C. mdpi.com Similarly, porous organic frameworks (POPs) linked with ferrocene exhibit high thermal stability, with decomposition temperatures (at 10% weight loss) reaching up to 353 °C and char yields of approximately 54.55 wt% at 800 °C under a nitrogen atmosphere. mdpi.com
The thermal decomposition of poly(diethyleneglycol 1,1′-ferrocene dicarboxylate) illustrates a multi-stage process. tandfonline.com An initial weight loss is followed by the breaking of Fe-C bonds in the ferrocene units at temperatures up to 406°C. tandfonline.com A dramatic weight loss occurs in the third stage, representing the degradation of the ferrocene units themselves, with the process ceasing after 600°C, leaving a residue of carbon and iron. tandfonline.com In another study, a co-polymer derived from 1,1'-bis(chlorocarbonyl)ferrocene was found to be thermally stable up to nearly 300°C. kpi.ua Above 400°C, rapid weight loss was observed, and by 460°C, only 65% of the initial sample weight remained. kpi.ua
The data below summarizes TGA findings for various ferrocene-containing polymers, highlighting their thermal stability.
| Polymer System | Initial Decomposition Temp. (°C) | Temp. for 50% Weight Loss (°C) | Char Yield at High Temp. (%) | Reference |
| Ferrocene-based terpolyamides | > 220 | 450 - 680 | Not specified | mdpi.com |
| Ferrocene-linked Porous Organic Frameworks (FEC-POPs) | ~198 - 281 (at 5 wt% loss) | Not specified | 52 - 55 (at 800 °C) | mdpi.com |
| Poly(diethyleneglycol 1,1′-ferrocene dicarboxylate) | Not specified | Not specified | 29 (at > 600 °C) | tandfonline.com |
| Co-polymer of 1,1'-bis(chlorocarbonyl)ferrocene and 1,3-bis[3'-aminopropyl]-1,1,3,3-tetramethyldisiloxane | ~300 | ~440 | ~65 (at 500-750 °C) | kpi.ua |
Note: The specific conditions of the TGA experiments, such as heating rate and atmosphere, can influence the observed temperatures.
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. ufl.edu DSC is used to detect thermal transitions such as melting (Tm), glass transitions (Tg), and crystallization events (Tc). ufl.edumdpi.com This information is vital for understanding the physical state and processing characteristics of this compound derivatives.
For ferrocene-containing polymers, DSC helps to identify key phase transitions. For example, a study on poly(diethyleneglycol 1,1′-ferrocene dicarboxylate) reported a glass transition temperature (Tg) of 42.09 °C and a melting temperature (Tm) of 69.43 °C, as measured by DSC with a heating and cooling rate of 10°C/min. tandfonline.com The investigation of side-chain liquid-crystalline polysiloxanes containing ferrocene revealed that the mesomorphic properties, including smectic and nematic phases, could be thoroughly investigated using DSC in combination with polarized optical microscopy. acs.org Similarly, the thermal behavior of urethane (B1682113) block copolymers modified with ferrocene has been studied using DSC to determine properties like glass transition temperatures. researchgate.net
The table below presents representative DSC data for ferrocene derivatives.
| Compound/Polymer | Glass Transition (Tg) (°C) | Melting Temperature (Tm) (°C) | Other Transitions | Reference |
| Poly(diethyleneglycol 1,1′-ferrocene dicarboxylate) | 42.09 | 69.43 | - | tandfonline.com |
| Ferrocene-containing liquid-crystalline monomer | -32 | 32 | Smectic C to Smectic A transition at 55 °C | acs.org |
| Co-poly III (from benzoylferrocene derivative) | Not specified | Not specified | Analysis performed from -60 °C to 500 °C | kpi.ua |
Note: Thermal transitions are dependent on the specific molecular structure and the experimental conditions of the DSC analysis.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of elements (primarily carbon, hydrogen, and nitrogen) in a sample. This method provides the empirical formula of a compound, which can be compared to the theoretical composition based on its proposed molecular structure. It serves as a crucial final check for the purity and identity of newly synthesized compounds, including this compound and its derivatives.
The synthesis of various ferrocene derivatives is often accompanied by elemental analysis to confirm that the target molecule has been successfully prepared. For instance, in the synthesis of a ferrocene-containing ligand, Fc(CONHCH2CH2PPh2)2, the calculated elemental composition was C, 68.94%; H, 5.50%; N, 4.02%. The experimental (found) values were C, 69.17%; H, 5.70%; N, 14.14%, with the nitrogen value showing a notable deviation, which might indicate impurities or analytical error. d-nb.info In another example, a new ferrocene-a-cyanostilbene dyad was synthesized, and its composition was verified. The calculated values for C39H27Fe2N were C, 75.39%; H, 4.38%; N, 2.25%, which closely matched the found values of C, 75.20%; H, 4.53%; N, 2.49%. scispace.com
The following table provides examples of elemental analysis data for several ferrocene derivatives, demonstrating the close agreement between theoretical and experimentally determined values.
| Compound | Element | Calculated (%) | Found (%) | Reference |
| Polyester from 1,1'-Di(chlorocarbonyl)ferrocene and a siloxane diol | C | 52.8 | 50.5 | revmaterialeplastice.ro |
| H | 8.8 | 7.6 | revmaterialeplastice.ro | |
| Si | 11.2 | 10.2 | revmaterialeplastice.ro | |
| Fe | 11.2 | 11.5 | revmaterialeplastice.ro | |
| (Z)-3-(4-Bromophenyl)-2-(4-(2-ferrocenylethynyl)phenyl) acrylonitrile (B1666552) derivative (C39H27Fe2N) | C | 75.39 | 75.20 | scispace.com |
| H | 4.38 | 4.53 | scispace.com | |
| N | 2.25 | 2.49 | scispace.com | |
| Purine-Functionalized Ferrocene Derivative (C29H31FeN5O2) | C | 64.81 | 64.75 | acs.org |
| H | 5.81 | 5.74 | acs.org | |
| Fe | 10.39 | 10.27 | acs.org | |
| N | 13.03 | 12.85 | acs.org | |
| O | 5.95 | 5.78 | acs.org | |
| Fc(CONHCH2CH2PPh2)2 | C | 68.94 | 69.17 | d-nb.info |
| H | 5.50 | 5.70 | d-nb.info | |
| N | 4.02 | 14.14 | d-nb.info |
Fundamental Principles of Ferrocene Electrochemistry
The fundamental electrochemical reaction for ferrocene (Fc) is its reversible oxidation to the ferrocenium (B1229745) cation (Fc⁺), as shown below:
Fe(C₅H₅)₂ ⇌ [Fe(C₅H₅)₂]⁺ + e⁻
This process involves the loss of one electron from the iron(II) center, changing its oxidation state to iron(III). This redox couple is known for its electrochemical and chemical reversibility and serves as a standard reference in non-aqueous electrochemistry. whiterose.ac.uk The electrochemical potential of this redox event is sensitive to the electronic nature of substituents on the cyclopentadienyl rings. Electron-withdrawing groups, such as the chlorocarbonyl group (-COCl), are expected to make the ferrocene core more difficult to oxidize, thus shifting the redox potential to more positive values compared to unsubstituted ferrocene. asianpubs.org Conversely, electron-donating groups make oxidation easier, shifting the potential to more negative values.
Cyclic Voltammetry (CV) Studies
Cyclic voltammetry is the most common technique used to probe the electrochemical characteristics of ferrocene-based compounds. A typical CV experiment reveals key parameters about the redox process.
Redox Potentials and Reversibility Analysis
For a reversible, one-electron process, the formal redox potential (E°') is typically calculated as the average of the anodic (oxidation) peak potential (Epa) and the cathodic (reduction) peak potential (Epc).
E°' ≈ (Epa + Epc) / 2
The separation between these peaks (ΔEp = Epa - Epc) is a key indicator of the electrochemical reversibility. For an ideal, reversible one-electron transfer, ΔEp is approximately 59 mV at room temperature. mdpi.com Values larger than this often suggest quasi-reversible or irreversible kinetics. mdpi.com The ratio of the peak currents (Ipa/Ipc) should be close to unity for a simple, reversible system where the product of the electron transfer is stable. nih.gov
Influence of Solvent Systems and Supporting Electrolytes
The choice of solvent and supporting electrolyte significantly impacts the electrochemical measurement. Solvents like dichloromethane (B109758) (CH₂Cl₂) and acetonitrile (B52724) (CH₃CN) are commonly used for ferrocene electrochemistry. asianpubs.orgacademie-sciences.fr The supporting electrolyte, typically a tetra-alkylammonium salt such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium perchlorate (B79767) (TBAP), is required to ensure the conductivity of the solution and minimize solution resistance. asianpubs.org The nature of the electrolyte's anion can sometimes influence the stability of the generated ferrocenium cation through ion-pairing effects. researchgate.net
Determination of Diffusion Coefficients
The rate at which a ferrocene derivative moves through the solution to the electrode surface is described by its diffusion coefficient (D). This value can be determined from CV experiments by examining the relationship between the peak current (Ip) and the scan rate (ν). For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate, as described by the Randles-Ševčík equation:
Iₚ = (2.69 x 10⁵) n³/² AD¹/² Cν¹/²
where n is the number of electrons transferred (1 for ferrocene), A is the electrode area, C is the bulk concentration, and D is the diffusion coefficient. rjpbcs.com By plotting Iₚ versus ν¹/², the diffusion coefficient can be calculated from the slope of the resulting line.
Heterogeneous Electron Transfer Rate Constants
The heterogeneous electron transfer rate constant (k⁰) quantifies the kinetics of electron transfer between the electrode and the electroactive species. While simple CV can give a qualitative assessment (i.e., reversible vs. quasi-reversible), more advanced analysis methods, such as those developed by Nicholson, are required to estimate k⁰ from ΔEp values, especially for quasi-reversible systems. nih.govresearchgate.net This constant is a crucial parameter for understanding the efficiency of ferrocene-based systems in applications like molecular electronics.
Differential Pulse Voltammetry (DPV) Investigations
Differential pulse voltammetry is another valuable technique that offers higher sensitivity and better resolution than cyclic voltammetry, often used for quantitative analysis or to study interactions between ferrocene derivatives and other molecules. researchgate.netwhiterose.ac.uk In DPV, the current is sampled just before and at the end of a series of voltage pulses superimposed on a linear voltage ramp. This method effectively minimizes the background charging current, resulting in a peaked voltammogram where the peak height is directly proportional to the concentration of the analyte. DPV is particularly useful for detecting small changes in the redox potential of a ferrocene derivative upon binding to a substrate, a principle widely used in ferrocene-based sensors. researchgate.net
Electrochemical Control of Molecular States in Ferrocene-Containing Systems
The ability to switch the oxidation state of the iron center in ferrocene-based systems between Fe(II) and Fe(III) through an applied potential allows for the electrochemical control of their molecular states. This redox switching can induce significant changes in the molecule's physical and chemical properties, such as conformation, binding affinity, and optical response.
In systems synthesized from this compound, the transformation from the neutral ferrocene state to the oxidized ferrocenium state can trigger a variety of responses. For instance, in ferrocene-amide conjugates, the oxidation of the ferrocene unit can alter intramolecular hydrogen bonding patterns and conformational preferences. mdpi.com This is because the change in the electron density at the iron center can propagate through the molecular framework, influencing the properties of the attached functional groups.
A notable example is the development of redox-switchable catalysts and sensors. The oxidation of ferrocene to ferrocenium can switch the ferrocenyl group from being strongly electron-donating to electron-withdrawing. scispace.com This change can be harnessed to control the catalytic activity of a molecule or to signal the binding of an analyte. For example, in a ferrocene-phenol conjugate, the redox state of the ferrocene can influence the acidity of the phenol (B47542) group through space or through bonds, demonstrating a form of electrochemical control over the molecule's proton-donating ability. uni-mainz.de
Charge Transport and Electronic Coupling Phenomena
Charge transport in materials based on this compound is intrinsically linked to the electron transfer between adjacent ferrocene units or between the ferrocene unit and an electrode. The efficiency of this process is critical for applications in molecular electronics, sensors, and energy storage.
In polymers where ferrocene units are appended as side chains, which can be achieved through reactions involving this compound, charge transport often occurs via a "hopping" mechanism. nih.gov In this process, an electron is transferred from a neutral ferrocene site to an adjacent oxidized ferrocenium site. The rate of this self-exchange reaction is a key parameter governing the macroscopic charge transport properties of the material. The morphology of the polymer film and the average distance between ferrocene centers significantly impact the efficiency of this charge hopping.
Electronic coupling refers to the interaction between redox-active centers within a molecule. In systems containing multiple ferrocene units derived from precursors like 1,1'-bis(chlorocarbonyl)ferrocene, the degree of electronic communication between the ferrocenyl groups can be assessed by cyclic voltammetry. If the ferrocene units are electronically coupled, their oxidation may occur in two distinct, sequential steps, with the potential difference between these steps (ΔE) providing a measure of the coupling strength.
For instance, in a polyimide functionalized with ferrocene using this compound, the ferrocene group acts as an efficient hole-transporting moiety. Current time information in Bangalore, IN. The study of such a polymer by cyclic voltammetry showed a strong oxidation peak, indicating the tendency of the ferrocene units to be oxidized. Current time information in Bangalore, IN. The HOMO and LUMO energy levels, which are crucial for understanding charge injection and transport, are significantly influenced by the ferrocene grafts. Current time information in Bangalore, IN.
The investigation of ferrocene-dithiafulvalene derivatives, which can be synthesized from precursors related to this compound, has shown that the direct linkage of ferrocene to a π-conjugated system leads to significant changes in the electrochemical behavior, indicating electronic communication between the ferrocene donor and the dithiafulvalene unit. nih.gov
Table of Electrochemical Data for Systems Derived from this compound
| Compound/System | Description | Epa (V) vs. Ref. | Epc (V) vs. Ref. | ΔEp (V) | Reference |
| Ferrocene-grafted-6FDA/DHTM PI | Polyimide with ferrocene pendants attached via an ester linkage formed from this compound. | 1.41 vs. Ag/AgCl | - | Irreversible | Current time information in Bangalore, IN. |
| Ferrocene formylated curcumin | Curcumin derivative with a ferrocenoyl group attached via an ester linkage. | 0.768 vs. Ag/AgCl | 0.219 vs. Ag/AgCl | 0.549 | uni-mainz.de |
| 2-Ferrocenyl-4(3H)-quinazolinone | Heterocycle synthesized from ferrocenecarbonyl chloride. | - | - | Reversible | rsc.org |
| Ferrocenoyl-substituted dipeptides | Peptides with a ferrocenoyl group attached. | - | - | Reversible | sioc-journal.cn |
Note: The electrochemical parameters are highly dependent on the experimental conditions, including the solvent, supporting electrolyte, and reference electrode.
Conclusion
Chlorocarbonyl ferrocene (B1249389) has firmly established itself as a cornerstone in the functionalization of ferrocene. Its straightforward synthesis, well-defined properties, and, most importantly, the high reactivity of its acyl chloride group provide a reliable and versatile platform for the construction of complex molecular architectures. From fundamental studies in organometallic chemistry to the development of advanced materials with tailored electronic, optical, and biological properties, chlorocarbonyl ferrocene continues to be a critical tool in the hands of chemists, driving innovation across multiple scientific disciplines. The ongoing exploration of its reactivity and applications promises to unveil even more sophisticated ferrocene-based systems in the future.
Applications in Materials Science and Supramolecular Chemistry
Catalysis in Organic and Organometallic Reactions
While chlorocarbonyl ferrocene (B1249389) is primarily a precursor rather than a direct catalyst, its utility in synthesizing catalytically active compounds is significant. guidechem.comcmu.edu It provides a reliable method for introducing the electrochemically active ferrocene unit into more complex molecular architectures that can facilitate or control chemical reactions. guidechem.com The catalytic mechanism of the resulting ferrocene derivatives often involves the ferrocene/ferrocenium (B1229745) redox couple, which can mediate electron transfer processes and lower the activation energy of a reaction. guidechem.commdpi.com
Ferrocene derivatives, more broadly, have found applications as catalysts in various processes, including oxidation reactions and as burning rate modifiers for solid propellants in rocket propulsion. mdpi.com
Development of Electroactive Materials
The exceptional electrochemical properties of ferrocene make it a cornerstone for the development of electroactive materials. researchgate.netnih.gov Ferrocene and its derivatives, many synthesized from precursors like chlorocarbonyl ferrocene, are characterized by a pair of stable redox states, rapid electron transfer kinetics, and high chemical stability. nih.govresearchgate.net These attributes allow them to function as efficient redox mediators, promoting electron transfer and enhancing the electrochemical response in various devices. nih.gov When incorporated into polymers, these pendant ferrocene units create materials with tunable electrochemical and optoelectronic properties. rsc.org
This switching capability is frequently harnessed in the design of molecular logic gates. researchgate.netmdpi.com These systems are often constructed based on a 'fluorophore-spacer-receptor' model, where the ferrocene unit acts as a redox-active component that can quench the fluorescence of a nearby fluorophore through photoinduced electron transfer (PET). mdpi.comscilit.com Oxidation of the ferrocene to ferrocenium deactivates this quenching pathway, "switching on" the fluorescence. By combining this principle with other input-responsive units, such as proton receptors (for H⁺ input) or other binding sites, complex logic operations like AND, OR, and INHIBIT can be achieved at the molecular level. rsc.orgum.edu.mt For instance, a fluorescent AND logic gate has been developed based on a ferrocene-naphthalimide-piperazine format that responds to the dual inputs of acidity (H⁺) and an oxidizing agent (Fe³⁺). um.edu.mt
The distinct and stable redox states of ferrocene derivatives make them excellent candidates for nonvolatile memory applications. researchgate.net In these devices, the neutral (reduced) and cationic (oxidized) states of the ferrocene moiety can correspond to different electrical resistance states (e.g., a high-resistance "OFF" state and a low-resistance "ON" state), which can be read as binary "0" and "1". ntu.edu.sg
Researchers have successfully fabricated memory devices using both ferrocene-containing polymers and discrete small molecules. ntu.edu.sgresearchgate.net These devices can exhibit different memory behaviors, including "write-once-read-many" (WORM) and rewritable "flash" memory characteristics. researchgate.netrsc.org For example, a device using a pyrene-ferrocene small molecule demonstrated robust, rewritable flash memory behavior controlled by a redox-gated switching mechanism. ntu.edu.sg The memory performance can be tuned by modifying the chemical structure, such as by introducing electron-withdrawing groups to the ferrocene system or altering the conjugated backbone of a polymer. researchgate.netrsc.org These organometallic systems offer advantages such as low operational voltages and high stability. ntu.edu.sgnih.gov
Incorporating ferrocene units into materials can significantly influence their charge transfer and conductive properties. The ferrocene group acts as a redox-active site that can facilitate electron hopping, thereby promoting conductivity. tsijournals.comacs.org Ferrocene-substituted conducting polymers, such as polypyrroles and polythiophenes, have shown enhanced redox conductivity. acs.org
Supramolecular Assembly and Host-Guest Chemistry
In supramolecular chemistry, this compound is a valuable starting material for building complex host molecules designed for molecular recognition. By functionalizing ferrocene with specific receptor units, scientists can create systems where the binding of a guest molecule (an ion or neutral species) is signaled by a change in the electrochemical properties of the ferrocene core. sioc-journal.cnmdpi.commdpi.com
Ferrocene-based receptors are highly effective electrochemical sensors for both cations and anions. sioc-journal.cnmdpi.comresearchgate.net The general design involves covalently linking a binding site (the host or receptor) to a ferrocene unit, which serves as the electrochemical reporter. uq.edu.aupreprints.org When the host binds a target guest ion, the local electronic environment of the ferrocene is altered, causing a measurable shift in the potential of its Fe²⁺/Fe³⁺ redox couple. mdpi.comrsc.org
Cation Recognition : A variety of receptors have been attached to ferrocene to detect metal cations. These include crown ethers, polyamines (like cyclen and cyclam), and heterocyclic groups such as quinoline. sioc-journal.cnmdpi.compreprints.org The binding of a metal cation to the receptor perturbs the redox potential of the nearby ferrocene, allowing for electrochemical detection. mdpi.compreprints.org
Anion Recognition : For anion sensing, receptors are designed with hydrogen-bond donor groups, such as amides, ureas, or imidazolium (B1220033) salts, which can interact with anionic guests. mdpi.comuq.edu.ausioc-journal.cn For example, ferrocene-functionalized macrocycles have been shown to selectively bind anions like chloride (Cl⁻) and acetate (B1210297) (AcO⁻), resulting in significant cathodic shifts in the ferrocene redox potential. uq.edu.aursc.org Acyclic receptors based on imidazolium groups have demonstrated high selectivity and sensitivity for the fluoride (B91410) ion (F⁻). sioc-journal.cnjlu.edu.cn In some advanced systems, recognition is cooperative; one ferrocene-based receptor was shown to recognize the hydrogen sulfate (B86663) anion (HSO₄⁻) only in the presence of a co-bound lead (Pb²⁺) or zinc (Zn²⁺) cation. rsc.org
The table below summarizes the electrochemical response of several ferrocene-based receptors upon binding various anions, as measured by cyclic voltammetry.
Self-Assembled Molecular Architectures
The rigid structure and predictable coordination chemistry of the ferrocene unit, made accessible through this compound, are highly advantageous for the construction of complex, self-assembled molecular architectures. By first converting this compound or its 1,1'-disubstituted analog, 1,1'-bis(chlorocarbonyl)ferrocene, into amide- or ester-linked ligands, researchers can design systems that spontaneously form highly ordered supramolecular structures.
Coordination-driven self-assembly is a prominent strategy, where ferrocene-containing ligands are combined with metal ions to form discrete structures like coordination cages, clusters, and metallomacrocycles. nih.govnih.gov For instance, flexible two-arm ligands synthesized from 1,1'-bis(chlorocarbonyl)ferrocene and pyridylamines have been shown to self-assemble with transition metals such as copper(II), nickel(II), and cobalt(II) to form cage-like and cluster compounds. nih.gov The rotational flexibility of the two cyclopentadienyl (B1206354) (Cp) rings in 1,1'-disubstituted ferrocene ligands allows them to adopt various conformations, leading to a diversity of architectural outcomes, including [1+1] and [2+2] metallomacrocycles with silver(I) and palladium(II) ions. nih.gov
Another key area is the development of dendrimers, which are highly branched, well-defined macromolecules. Ferrocene units can be precisely placed at the core, branching points, or periphery of a dendrimer. academie-sciences.fr The synthesis often involves using chlorocarbonylferrocene to attach the ferrocenyl group to dendritic wedges. cmu.edu These ferrocene-functionalized dendrimers are investigated for their redox-responsive behavior, where the encapsulation and release of guest molecules (like ferrocenium ions) can be electrochemically controlled, mimicking biological systems like ferritin. acs.org This redox activity, inherent to the ferrocene group, allows for the creation of switchable nanostructures. acs.orgresearchgate.net
Hydrogen bonding also plays a crucial role in directing the self-assembly of ferrocene derivatives. Dipeptide chains attached to a ferrocene core, synthesized via intermediates derived from this compound, can self-assemble through extensive intermolecular hydrogen bonding networks, creating highly organized crystal architectures. acs.org
| Architecture Type | Building Blocks | Assembly Driving Force | Key Features | Reference |
| Coordination Cage | 1,1'-bis[(3-pyridylamino)carbonyl]ferrocene, Cu(II) ions | Coordination bonds | Discrete, redox-active cage | nih.gov |
| Metallomacrocycle | 1,1'-disubstituted ferrocene ligands with bipyridine or triazole units, Ag(I) or Pd(II) ions | Coordination bonds | [1+1] or [2+2] macrocyclic structures | nih.gov |
| Redox-Active Dendrimer | Dendritic polyphenylazomethines (DPA), Ferrocenium ions | Complexation, Electrostatic interactions | Electrochemical control of guest encapsulation/release | acs.org |
| Hydrogen-Bonded Assembly | Ferrocene with podand dipeptide chains | Intermolecular hydrogen bonds | Highly organized crystal packing | acs.org |
Liquid Crystalline Materials Development
The incorporation of the ferrocene moiety into molecules has led to a fascinating class of materials known as metallomesogens, or liquid crystals containing metal atoms. This compound is an essential precursor for synthesizing these materials, as it provides a convenient reactive handle to attach the ferrocene unit to mesogenic (liquid crystal-forming) groups. biomedpharmajournal.orgarkat-usa.org
Ferrocene's rigid, rod-like, or disk-like shape, depending on the substitution pattern, makes it an excellent component for inducing or modifying liquid crystalline phases. tandfonline.comrsc.org These materials are of great interest because the ferrocene unit imparts unique properties, such as redox-switchability, color, and potential magnetic characteristics, to the liquid crystalline state. tandfonline.com
Researchers have synthesized a wide variety of ferrocene-containing liquid crystals, including:
Main-Chain Polymers: 1,1'-Bis(chlorocarbonyl)ferrocene can be used as a monomer in polycondensation reactions with various diols to create polyesters where the ferrocene unit is part of the polymer backbone. tandfonline.com These polymers often exhibit nematic or smectic liquid crystal phases. tandfonline.com
Side-Chain Polymers: Monomers containing a ferrocene unit, a flexible spacer, and a polymerizable group (like a vinyl group) can be synthesized and subsequently polymerized. scispace.com In these materials, the mesogenic ferrocene unit is appended as a side chain to a flexible polymer backbone, such as polysiloxane. scispace.com The synthesis of the monomer often starts with this compound derivatives. scispace.com
Dendrimers: Ferrocene-containing dendrimers can also behave as liquid crystals. academie-sciences.frresearchgate.net For example, a dendritic core substituted with six mesomorphic ferrocene units has been shown to exhibit a broad enantiotropic smectic A phase. researchgate.net
Small Molecules: A vast number of smaller, non-polymeric ferrocene derivatives have been prepared. The type of liquid crystal phase (e.g., nematic, smectic A, smectic C) and the temperature range of its stability are highly dependent on the molecular structure, including the length of flexible alkyl chains attached to the mesogenic core and the substitution pattern on the ferrocene itself. tandfonline.comrsc.orgresearchgate.net
The influence of the substitution pattern is significant; for instance, studies on 1,3-disubstituted and 1,1',3-trisubstituted ferrocene derivatives have highlighted the strong tendency for polysubstitution to promote the formation of liquid-crystalline phases. rsc.org
| Material Type | Synthesis Strategy | Resulting LC Phase | Key Finding | Reference |
| Co-polyesters | Solution polycondensation of 1,1'-bis(chlorocarbonyl)ferrocene with terephthaloyl chloride and methylhydroquinone | Nematic | The ferrocene unit contributes directly to the liquid crystalline properties. | tandfonline.com |
| Side-Chain Polysiloxanes | Hydrosilylation of vinyl-containing ferrocene monomers with poly(hydrosiloxane) | Smectic A, Smectic C | First examples of side-chain liquid-crystalline polymers with appended mesomorphic organometallic units. | scispace.com |
| Ferrocene Dendrimer | Convergent synthesis using ferrocene-containing building blocks | Smectic A | Dendritic structure with multiple ferrocene units exhibits stable mesophases. | academie-sciences.frresearchgate.net |
| Disubstituted Ferrocenes | Acylation reactions using this compound derivatives | Nematic, Smectic A | The length of organic segments is important for promoting mesomorphism. | rsc.org |
High-Density Information Storage Applications
The reversible redox behavior of the ferrocene/ferrocenium (Fc/Fc+) couple is the cornerstone of its application in information storage devices. Materials containing ferrocene can be switched between two distinct and stable electronic states (neutral and oxidized), which can be read as the "0" and "1" states of binary data. This compound is instrumental in this field as it allows for the integration of this electroactive ferrocene moiety into polymers suitable for fabricating memory devices. researchgate.netaip.org
A significant breakthrough was the development of a functional polyimide grafted with ferrocene for nonvolatile memory applications. aip.org In this work, this compound was reacted with a pre-formed polyimide containing hydroxyl groups. The resulting material, when sandwiched between electrodes, exhibited excellent electrical bistability and a nonvolatile "write-once-read-many-times" (WORM) memory effect. The device could be switched from a low-conductivity (OFF) state to a high-conductivity (ON) state by applying a voltage, with a high ON/OFF current ratio of approximately 10³. aip.org
Molecular modeling and electrochemical studies revealed the charge-transfer mechanism responsible for the memory effect. The ferrocene group, with its relatively high Highest Occupied Molecular Orbital (HOMO) energy level, acts as the electron donor or hole-trapping site. aip.org Upon applying a threshold voltage, an electric-field-induced charge transfer occurs from the ferrocene donor to an electron-accepting part of the polymer, switching the device to the ON state. This state is then maintained even after the power is removed, demonstrating nonvolatile data retention. aip.org
Furthermore, the ability to organize oligoferrocenes (molecules with multiple linked ferrocene units) within dendrimers and fabricate them into thin films opens pathways toward new materials for information storage. acs.org These organized assemblies can exhibit unique electronic properties, such as intervalence charge-transfer (IV-CT) bands, which could be exploited in advanced storage or molecular electronic systems. acs.org
| Device/Material | Active Component | Mechanism | Performance Metric | Reference |
| Polyimide Memory Device | Ferrocene-grafted 6FDA/DHTM Polyimide | Field-induced charge transfer from ferrocene donor | Nonvolatile WORM effect; ON/OFF ratio ~10³ | aip.org |
| Redox-Responsive Dendrimer Film | Terferrocene dication encapsulated in a dendrimer | Intervalence Charge Transfer (IV-CT) | Near-infrared absorption, potential for molecular electronics | acs.org |
Advanced Functional Polymers with Tailored Properties
This compound and its difunctional counterpart are workhorse reagents for synthesizing a diverse range of advanced functional polymers. rsc.org By incorporating the ferrocene unit either into the polymer backbone or as a pendant side group, materials scientists can create polymers with tailored electronic, redox, thermal, and magnetic properties. tandfonline.comnih.govnih.gov
The synthesis of these polymers often involves straightforward polycondensation reactions. For example, reacting 1,1'-bis(chlorocarbonyl)ferrocene with various diols or diamines leads to the formation of ferrocene-containing polyesters and polyamides, respectively. tandfonline.comrevmaterialeplastice.ro These organometallic polymers are explored for numerous applications:
Redox-Active and Electrochromic Materials: The ability to reversibly oxidize and reduce the iron center in the polymer chain makes these materials suitable for electrochromic devices, where a color change is induced by an applied voltage. mdpi.com Ferrocene-based porous organic polymers (FPOPs) have demonstrated electrochromic behavior, switching between a yellow/brown reduced form and a green/blue oxidized form. mdpi.com
Sensors: The electrochemical properties of ferrocene are sensitive to its local environment, making ferrocene-containing polymers candidates for chemical sensors.
Modified Electrodes: Polymers containing ferrocene can be coated onto electrode surfaces to mediate electron transfer processes in electrochemical systems.
High-Performance Materials: The inherent thermal stability of the ferrocene sandwich structure can enhance the thermal degradation resistance of the resulting polymers. tandfonline.com
Recent research has also focused on creating porous organic polymers (POPs) that feature ferrocene units within their high-surface-area networks. nih.govmdpi.com These materials are synthesized using methods like Friedel-Crafts or Yamamoto coupling reactions. They combine the functionality of ferrocene with the permanent porosity of the network, making them promising for applications in gas storage (especially for CO₂ capture, due to the affinity of CO₂ for the iron sites) and heterogeneous catalysis. nih.gov
| Polymer Type | Monomers | Key Properties | Potential Applications | Reference |
| Ferrocene-containing Polyesters | 1,1'-Bis(chlorocarbonyl)ferrocene, dibenzylidene-cycloalkanones | Organometallic main chain, thermal stability | High-performance materials | tandfonline.com |
| Ferrocene-based Porous Organic Polymer (FPOP) | Phenol (B47542), formaldehyde, ferrocene | Porosity, redox activity, electrochromism | Energy storage, electrochromic devices, gas capture | mdpi.com |
| Ferrocene-grafted Polyimide | This compound, functional polyimide | Redox activity, charge transfer | Nonvolatile memory devices | aip.org |
| Porous Aromatic Polymers | Ferrocene, s-triazine monomers | High surface area, strong gas affinity | CO₂ storage and capture | nih.gov |
Future Directions and Emerging Research Avenues
Design of Novel Multi-Functional Ferrocene (B1249389) Systems
The facile reactivity of the chlorocarbonyl group with a wide array of nucleophiles makes it an ideal handle for the construction of complex, multi-functional ferrocene-containing systems. Future research will increasingly focus on the design of intricate supramolecular structures and dendrimers with precisely controlled architectures and functionalities.
A significant area of development lies in the synthesis of redox-responsive macrocycles and cages. By reacting 1,1'-bis(chlorocarbonyl)ferrocene with carefully designed diamines or other difunctional linkers, researchers can construct macrocyclic hosts capable of recognizing and sensing guest molecules. ox.ac.ukarkat-usa.org For instance, the condensation of 1,1'-bis(chlorocarbonyl)ferrocene with p-phenylenediamine (B122844) can yield a key intermediate for the synthesis of ligands that, upon coordination with palladium(II) ions, self-assemble into [Pd2L4]4+ cages. researchgate.net These structures exhibit redox activity and have the potential for guest encapsulation, opening avenues for applications in catalysis and molecular recognition.
Another promising direction is the development of ferrocene-based dendrimers. The reaction of chlorocarbonyl ferrocene or its 1,1'-disubstituted analog with multifunctional core molecules allows for the generation of dendritic structures with a high density of ferrocenyl units. cmu.edu These dendrimers are of interest for their potential applications in catalysis, as molecular batteries, and in sensor technology. Future work will likely involve the synthesis of dendrimers with heterogeneous functionalities, combining the redox properties of ferrocene with other active moieties.
The following table summarizes examples of multi-functional systems derived from this compound and the synthetic strategies employed.
| System Type | This compound Derivative | Reactant(s) | Resulting Functionality | Potential Applications |
| Redox-Responsive Cage | 1,1'-Bis(chlorocarbonyl)ferrocene | p-Phenylenediamine, Pyridinecarboxylic acid, Pd(II) ions | Guest binding, Redox switching | Catalysis, Molecular sensing |
| Macrocyclic Receptor | 1,1'-Bis(chlorocarbonyl)ferrocene | Diamino-functionalized calixarenes | Anion recognition | Electrochemical sensors |
| Ferrocene-Peptide Conjugate | 1,1'-Bis(chlorocarbonyl)ferrocene | Dipeptide chains with pyridyl groups | Intramolecular conformational control upon metal coordination | Chiral recognition, Catalysis |
| Dendrimers | Chlorocarbonylferrocene | Multi-amine core molecules | High-density redox centers | Molecular electronics, Sensors |
Integration into Hybrid Nanomaterials and Composites
The covalent integration of ferrocene moieties into larger material frameworks, such as polymers and nanoparticles, is a rapidly growing field. This compound serves as a crucial linker for achieving this integration, imparting the unique electrochemical and physical properties of ferrocene to the bulk material.
One key area of future research is the synthesis of functional polymers. The reaction of this compound with polymers containing nucleophilic side groups, such as hydroxyl or amine functionalities, allows for the grafting of ferrocene units onto the polymer backbone. A notable example is the synthesis of a functional polyimide by grafting ferrocene onto a hexafluoroisopropyl bis(phthalic dianhydride)/4-(bis(4-aminophenyl) methyl)phenol (6FDA/DHTM) polyimide using this compound. The resulting material exhibits nonvolatile memory behavior with a high ON/OFF current ratio, demonstrating the potential of such hybrid materials in electronic devices. aip.org Future work will likely explore a wider range of polymer backbones and investigate the influence of ferrocene loading on the material's electronic and physical properties.
The functionalization of nanoparticles with ferrocene derivatives is another exciting frontier. Carbon nanoparticles, for instance, can be functionalized with ferrocenyl moieties using 4-ferrocenylphenyldiazonium salts, which can be synthesized from ferrocene precursors. rsc.org While not a direct use of this compound, the principles of surface modification can be extended. The covalent attachment of ferrocene derivatives via the chlorocarbonyl group to amine- or hydroxyl-functionalized nanoparticles is a viable and underexplored strategy. These ferrocene-functionalized nanoparticles could find applications in catalysis, sensing, and biomedical imaging.
Exploration of Unconventional Reactivity Pathways
While the reaction of this compound with simple amines and alcohols is well-established, future research will delve into more complex and unconventional reactivity pathways to create novel molecular architectures. This includes reactions with sophisticated nucleophiles, exploration of tandem reaction sequences, and the use of this compound in multicomponent reactions.
The reaction of this compound with biologically relevant molecules, such as steroids and nucleobases, is a promising area. biomedpharmajournal.org For example, the acylation of cholesterol with derivatives of 1,1'-bis(chlorocarbonyl)ferrocene has been used to create steroid-ferrocene conjugates. arkat-usa.org These hybrid molecules are being investigated for their potential applications in medicinal chemistry and as redox-responsive materials. arkat-usa.org Similarly, the reaction of this compound with adenine (B156593) derivatives has been shown to be a regioselective process, yielding N7- and N9-ferrocenoyl isomers. cmu.edu Understanding and controlling this regioselectivity will be crucial for the synthesis of ferrocene-nucleobase conjugates with specific biological activities or for their use as building blocks in supramolecular chemistry.
The development of one-pot synthesis methodologies involving this compound will also be a key research focus. This could involve tandem reactions where the initial acylation is followed by an in-situ cyclization or cross-coupling reaction to build complex heterocyclic systems. Such strategies would offer a more efficient and atom-economical approach to novel ferrocene derivatives.
Advanced Spectroscopic Probes for Complex Ferrocene Architectures
As the complexity of ferrocene-based systems synthesized from this compound increases, the need for advanced spectroscopic and analytical techniques for their characterization becomes more critical. While standard techniques provide basic structural information, a deeper understanding of the electronic structure, conformation, and dynamics of these complex architectures requires more sophisticated approaches.
Future research will rely heavily on a combination of spectroscopic methods to fully elucidate the properties of these materials. The following table highlights key techniques and the information they can provide for complex ferrocene architectures.
| Spectroscopic/Analytical Technique | Information Obtained | Relevance to this compound Derivatives |
| Nuclear Magnetic Resonance (NMR) | 1H, 13C, and 2D NMR techniques provide detailed structural information, including connectivity and stereochemistry. | Essential for confirming the successful reaction of the chlorocarbonyl group and for characterizing the structure of complex products like macrocycles and dendrimers. |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in a molecule. | Crucial for monitoring the conversion of the chlorocarbonyl group (C=O stretch typically around 1760 cm⁻¹) to the desired ester or amide linkage. |
| UV-Visible (UV-Vis) Spectroscopy | Characterizes the electronic transitions within the molecule. | Useful for studying the electronic communication between the ferrocene unit and other functional groups in the molecule, as well as for monitoring redox state changes. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of a molecule. | Confirms the identity and purity of the synthesized ferrocene derivatives. |
| Cyclic Voltammetry (CV) | Investigates the redox properties of the molecule. | Essential for studying the electrochemical behavior of ferrocene-containing systems and their response to guest binding or other stimuli. |
| X-ray Crystallography | Provides the precise three-dimensional structure of a molecule in the solid state. | Offers definitive proof of the architecture of complex systems like macrocycles and cages, revealing details about conformation and intermolecular interactions. acs.org |
The coupling of these techniques, for instance, spectroelectrochemistry (which combines UV-Vis or IR spectroscopy with electrochemistry), will be particularly powerful for studying the changes in the electronic and vibrational properties of these molecules upon redox switching. researchgate.net
Rational Design of Ferrocene Derivatives for Specific Material Applications
The ultimate goal of exploring the chemistry of this compound is the rational design of new materials with tailored properties for specific applications. Building on the fundamental knowledge gained from the research avenues described above, scientists will be better equipped to design and synthesize ferrocene derivatives with optimized performance in areas such as sensing, catalysis, and electronics.
In the field of sensors , the focus will be on designing receptors with high selectivity and sensitivity for specific analytes. By judiciously choosing the nucleophiles to react with this compound, it is possible to create binding pockets that are complementary in size, shape, and chemical functionality to the target guest molecule. The ferrocene unit acts as a redox-active reporter, signaling the binding event through a change in its electrochemical or spectroscopic properties.
For catalysis , this compound can be used to synthesize ligands for transition metal catalysts. The ferrocene backbone can provide a unique steric and electronic environment for the metal center, potentially leading to catalysts with enhanced activity, selectivity, and stability. Future research will focus on creating chiral ferrocene-based ligands for asymmetric catalysis.
In the realm of molecular electronics , the ability to precisely control the structure and electronic properties of ferrocene-containing molecules is paramount. This compound provides a versatile platform for creating redox-active polymers and self-assembled monolayers with potential applications in memory devices, molecular wires, and transistors. aip.org The rational design of these materials will involve tuning the electronic communication between ferrocene units and other components of the system to achieve the desired electronic function.
The continued exploration of this compound and its derivatives will undoubtedly lead to the discovery of new fundamental chemical principles and the development of innovative materials that address key challenges in science and technology.
Q & A
Q. What are the established synthetic routes for chlorocarbonyl ferrocene, and how can intermediates be stabilized to improve yield?
this compound (ClCO–C₅H₄–Fe–C₅H₄–COCl) is typically synthesized via a multi-step procedure starting from ferrocene. A critical intermediate, potassium cyclopentadienide, is highly air-sensitive and prone to oxidation, necessitating inert atmosphere conditions during synthesis . The final step involves reacting ferrocene with phosgene or oxalyl chloride to introduce the carbonyl chloride groups . Yield optimization requires strict temperature control (e.g., ice baths for exothermic steps) and rapid purification to minimize hydrolysis of the reactive chlorocarbonyl group.
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Infrared (IR) Spectroscopy : The carbonyl stretch (C=O) appears at ~1736 cm⁻¹, distinguishing it from non-acylated ferrocene derivatives .
- Elemental Analysis : Confirms stoichiometry (C₁₁H₁₁ClFeO) and purity.
- Cyclic Voltammetry : The reversible Fe²⁺/Fe³⁺ redox couple at ~0.4 V (vs. Ag/AgCl) confirms electrochemical activity .
- X-ray Crystallography : Resolves molecular geometry, such as the staggered vs. eclipsed conformations of the cyclopentadienyl rings .
Advanced Research Questions
Q. How can this compound be utilized in designing redox-active supramolecular systems?
this compound serves as a precursor for synthesizing redox-active cavitands. For example, condensation with silanediols produces poly(silyl ester)s with ferrocene moieties integrated into the polymer backbone, enabling tunable electrochemical properties . These materials exhibit reversible oxidation states, making them suitable for molecular sensors or catalysts. A key methodological challenge is balancing steric hindrance during polymerization to maintain redox accessibility .
Q. What experimental artifacts complicate electrochemical studies of this compound derivatives in high-resistance solvents?
In solvents like dichloromethane, uncompensated resistance (Rᵤ) distorts voltammetric peaks. A semiintegral analysis of cyclic voltammetry data can simultaneously calibrate the reference electrode and estimate Rᵤ, improving accuracy in kinetic studies . For example, Rᵤ values ~2.5 kΩ require correction to avoid misinterpretation of electron-transfer rates.
Q. How do solvation effects influence the stability and reactivity of this compound in ionic liquids (ILs)?
this compound exhibits solvatochromic shifts in UV-Vis spectra (up to 15.5 nm) in ILs like [C₂mim][NTf₂], indicating strong solvent interactions. Stability varies: it degrades in Glyceline or [C₆mim][Cl] due to nucleophilic attack by chloride ions, but remains stable in [C₂mim][BF₄] or [C₄mim][PF₆] . Methodologically, inert ILs with low nucleophilicity are preferred for electrochemical applications.
Q. What contradictions exist in reported thermal decomposition data for ferrocene derivatives on solid supports?
Studies on ferrocene adsorbed onto boehmite reveal conflicting decomposition pathways. While some report Fe³⁺ ions (g = 4.3) as primary products, others observe superparamagnetic Fe nanoparticles (g = 2.0) . These discrepancies may arise from differences in surface coverage or calcination temperatures, necessitating controlled TGA-MS experiments to map decomposition intermediates.
Methodological Considerations
- Synthetic Reproducibility : Low yields (e.g., 31% in ferrocene synthesis ) highlight the need for rigorous exclusion of moisture and oxygen during chlorocarbonylation.
- Electrochemical Calibration : Use ferrocene/ferrocenium as an internal reference (E° = 0.0 V) to normalize potentials across solvents .
- Computational Modeling : Molecular mechanics (e.g., CAChe software) predicts spectroscopic trends and redox potentials for substituted derivatives, aiding experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
